(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine

Catalog No.
S13814605
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine

Product Name

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine

IUPAC Name

N-(2-ethoxyethyl)-1-(furan-2-yl)ethanamine

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-3-12-8-6-11-9(2)10-5-4-7-13-10/h4-5,7,9,11H,3,6,8H2,1-2H3

InChI Key

OWCMKKBNURJSRV-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CO1

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is an organic compound characterized by its unique structure, which includes a furan ring and an ethoxyethyl moiety. Its chemical formula is C12_{12}H17_{17}N O2_2, and it has a CAS number of 1935316-01-0. The compound exhibits properties typical of amines and ethers, making it a subject of interest in various chemical and biological studies. Its structure can be visualized as having an ethoxy group attached to an ethylamine backbone, with a furan substituent that contributes to its reactivity and potential biological activity.

  • Oxidation: The amine group can be oxidized to form imines or oxides using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound may undergo reduction to yield primary amines or alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The ether linkage can engage in nucleophilic substitution reactions, where nucleophiles like halides or alkoxides react under basic or acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new derivatives.

Research into the biological activity of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine suggests that it may exhibit various pharmacological effects. Compounds containing furan rings often show significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies indicate that derivatives of furan compounds can inhibit certain enzymes, such as tyrosinase, which is involved in melanin production and has implications in skin disorders and cancer treatment.

The synthesis of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine can be achieved through several methods:

  • Alkylation of Amine Precursors: One common approach involves the reaction of furan derivatives with appropriate amine precursors under basic conditions.
  • Use of Catalysts: Catalytic methods can enhance the efficiency of the synthesis, often employing metal catalysts to facilitate reactions between furan and ethoxyethyl amines.
  • Industrial Production: On a larger scale, continuous flow processes may be utilized to improve yield and purity, incorporating optimized reaction conditions.

These methods reflect the compound's accessibility for research and industrial applications.

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be explored as a lead compound for drug development targeting specific diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may find use in developing new materials or polymers.

Interaction studies involving (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine focus on its binding affinity with biological targets. Molecular docking studies can provide insights into how this compound interacts with enzymes or receptors, potentially elucidating mechanisms behind its biological effects. Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.

Several compounds share structural features with (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(Furan-2-yl)ethanamineContains a furan ring and an amine groupSimpler structure; potential for different biological activity
EthoxyethylamineLacks the furan ring; simpler ether structureMore straightforward synthesis; used as a solvent
1-(Furan-3-yl)ethanamineSimilar furan structure but different positionMay exhibit different reactivity due to furan positioning

The uniqueness of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine lies in its specific combination of an ethoxy group with a furan-substituted ethylamine, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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